molecular formula C9H9NOS B1295154 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 53454-43-6

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B1295154
CAS RN: 53454-43-6
M. Wt: 179.24 g/mol
InChI Key: VNUDPFLTWOKTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active agents. The structure of this compound includes a benzothiazepine skeleton, which is a fused ring system combining benzene and thiazepine moieties.

Synthesis Analysis

The synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been approached through various methods. One novel synthesis involves nucleophilic additions of alpha-mercaptoalkanoate esters and beta-mercaptoalkanoate acids to benzoquinone diimines, followed by cyclization, yielding high-yielding products . Another approach includes a 3-step methodology involving an Ugi-4CR followed by S-trityl deprotection and an intramolecular Ullmann condensation, which has been used to construct dipeptide scaffolds . Microwave synthesis has also been employed to achieve diastereoselective synthesis of the compound, with the influence of solvent and power output being crucial for controlling diastereoselectivity . Additionally, the Ugi reaction has been utilized for a facile synthesis of related benzothiazepinones .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Conformational studies have shown that the lowest energy conformers of these compounds stabilize gamma- and beta-turn structures, which could be relevant to their biological activity . The X-ray data have also been used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been explored in several studies. For instance, reactions with the Vilsmeier reagent and DMFDMA have been investigated to understand the regioselectivity of interactions with isomeric benzothiazepinone derivatives . The synthesis of new derivatives through cyclocondensation reactions has also been reported, demonstrating the versatility of this heterocyclic core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones vary depending on the substituents on the benzothiazepine skeleton. These compounds have been synthesized with various substituents, including alkyl, alkoxy, alkylthio, and amino groups, which influence their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities . The antiarrhythmic activity of certain derivatives has also been evaluated, with some showing potent effects in primary screening systems . The synthesis methods developed for these compounds provide access to multiple diversity points, allowing for the exploration of their physical and chemical properties in relation to their biological activities .

Scientific Research Applications

Organic Chemistry

  • Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of novel organic compounds .
  • Methods of Application : The compound was used in the synthesis of 2H-1,4-benzothiazin-3(4H)-ones and other related compounds . The specific experimental procedures and technical details are not available in the source.
  • Results or Outcomes : The synthesis resulted in the creation of novel organic compounds, expanding the range of substances that can be produced using “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” as a base .

Medicinal Chemistry

  • Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of compounds with potential medicinal properties .
  • Methods of Application : The compound was used in the synthesis of 2-aryl-2,3-dihydro-3-piperazinylmethyl-1,5-benzothiazepin-4(5H)-ones and related compounds . The specific experimental procedures and technical details are not available in the source.
  • Results or Outcomes : The synthesis resulted in the creation of compounds with potential medicinal properties .

Synthesis of Aurones

  • Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of aurones .
  • Methods of Application : The compound was used in the synthesis of 2-benzylidene-1-benzofuran-3-ones . The specific experimental procedures and technical details are not available in the source.
  • Results or Outcomes : The synthesis resulted in the creation of aurones, which are a class of bioactive heterocycles belonging to the flavonoid family . Preliminary bioassay shows that most of these compounds have good trypanocidal activity against Trypanosoma cruzi at 10 μg/mL .

Combinatorial Chemistry

  • Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in combinatorial chemistry .
  • Methods of Application : The compound was used in the solution-phase parallel synthesis . The specific experimental procedures and technical details are not available in the source.
  • Results or Outcomes : The synthesis resulted in the creation of a variety of compounds, demonstrating the versatility of “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” in combinatorial chemistry .

Synthesis of Trypanocidal Compounds

  • Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of trypanocidal compounds .
  • Methods of Application : The compound was used in the synthesis of 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones . The specific experimental procedures and technical details are not available in the source.
  • Results or Outcomes : Preliminary bioassay shows that most of these compounds have good trypanocidal activity against Trypanosoma cruzi at 10 μg/mL . Few compounds are equally potent to the standard drugs Benznidazole and Nifurtimox .

Synthesis of Piperazinylmethyl Compounds

  • Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of piperazinylmethyl compounds .
  • Methods of Application : The compound was used in the synthesis of 2-aryl-2,3-dihydro-3-piperazinylmethyl-1,5-benzothiazepin-4(5H)-ones . The specific experimental procedures and technical details are not available in the source.
  • Results or Outcomes : The synthesis resulted in the creation of a series of trans- and cis-2-aryl-2,3-dihydro-3-piperazinylmethyl-1,5-benzothiazepin-4(5H)-ones .

Safety And Hazards

The safety data sheet for a related compound, 2-(2-THIENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE, provides some general safety measures. For instance, in case of inhalation, it suggests moving the victim into fresh air and giving artificial respiration if necessary .

properties

IUPAC Name

3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDPFLTWOKTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201619
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

CAS RN

53454-43-6
Record name 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53454-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53454-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

100 parts by weight of 50% NaOH solution were initially introduced and heated to reflux. 66 parts by weight of benzothiazole were added in the course of 3 hours and the mixture was then stirred under reflux for 2 h. It was then cooled somewhat and acidified at 100° C. with 120 parts by weight of conc. HCl and a further 100 parts by weight of water were then added. 70 parts by weight of a chlorotoluene mixture comprising about 50% o-chlorotoluene and about 50% p-chlorotoluene were added and the separating water phase was separated off. The organic phase was heated to 100° C., 35 parts by weight of acrylic acid were added in the course of 1 hour and the mixture was heated to reflux until water no longer separated from the condensate. The organic phase of the condensate was fed back into the reaction mixture. The mixture was then cooled to about 25° C. and the solid was filtered off with suction. It was washed with 70 parts by weight of the chlorotoluene mixture.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 4
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 5
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 6
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Citations

For This Compound
126
Citations
J Krapcho, CF Turk - Journal of Medicinal Chemistry, 1966 - ACS Publications
The syntheses of 2-aryl-2, 3-dihydro-l, 5-benzothiazepin-4 (5H)-ones, 2, 3, 4, 5-tetrahydro-2-phenyl-l, 5-benzothiazepine, 2-phenyl-l, 5-benzothiazepin-4 (5H)-one, 2, 3-dihydro-2-phenyl…
Number of citations: 124 pubs.acs.org
K Marthi, S Larsen, M Ács, E Fogassy - Journal of molecular structure, 1996 - Elsevier
The crystal structures of racemic and optically active cis-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (C 16 H 15 NO 3 S) were determined to investigate …
Number of citations: 12 www.sciencedirect.com
AR Katritzky, HH Odens, S Zhang… - The Journal of …, 2001 - ACS Publications
Nucleophilic additions of α-mercaptoalkanoate esters and β-mercaptoalkanoate acids to benzoquinone diimines, followed by cyclization with trifluoroacetic acid or 1,3-…
Number of citations: 32 pubs.acs.org
H KUGITA, H INOUE, M IKEZAKI, M KONDA… - Chemical and …, 1971 - jstage.jst.go.jp
Various derivatives of 2-aryl-3-hydroxy-2, 3-dihydro-1, 5-benzothiazepin-4 (5H)-one (I) were synthesized. Alternative routes to 2-aryl-3-hydroxy-5-alkyl-trans-2, 3-dihydro-1, 5-…
Number of citations: 75 www.jstage.jst.go.jp
M Bakthadoss, R Selvakumar… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C18H17NO3S, the seven-membered thiazepine ring adopts a slightly distorted sofa conformation. The dihedral angle between the mean plane of the …
Number of citations: 3 scripts.iucr.org
H Inoue, M Konda, T Hashiyama, H Otsuka… - Chemical and …, 1997 - jlc.jst.go.jp
2, 3-Dihydro-1, 5-benzothiazepin-4 (5H)-ones substituted with an alkyl, alkoxy, alkylthio, hydroxy, or amino group on the fused benzene ring of the 1, 5-benzothiazepine skeleton were …
Number of citations: 25 jlc.jst.go.jp
B Kojić‐Prodić, ŽI Ružić‐Toroš, V Šunjić… - Helvetica chimica …, 1984 - Wiley Online Library
Resolution of racemic cis‐3‐(2‐aminophenylthio)‐2‐hydroxy‐3‐(4‐methoxyphenyl) propionic acid (2) via the cinchonidine salt 3, and brucine salt 4, isolation of the calcium salts (+)‐ …
Number of citations: 49 onlinelibrary.wiley.com
JA Vega, S Cueto, A Ramos, JJ Vaquero… - Tetrahedron letters, 1996 - Elsevier
A diastereoselective one-pot synthesis of the trans- and cis-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one nucleus, a key intermediate in the preparation of …
Number of citations: 38 www.sciencedirect.com
HY Zhao, G Liu - Journal of Combinatorial Chemistry, 2007 - ACS Publications
Practical and efficient parallel methods have been developed for the synthesis of 7,8-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones and 3,7,8-trisubstituted 2,3-dihydro-1,5-…
Number of citations: 19 pubs.acs.org
R Kaur, K Singh, R Singh - Chem. Biol. Lett, 2016 - researchgate.net
5-Benzothiazepine nucleus is present in a number of clinically used drugs such as diltiazem, clentiazem, thiazesim, quetiapine, and clothiapine. 1, 5-Benzothiazepine can be easily …
Number of citations: 24 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.